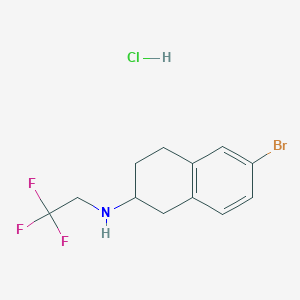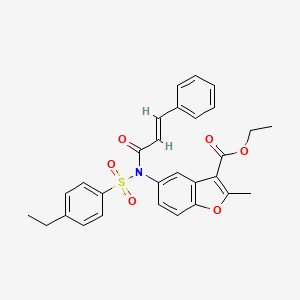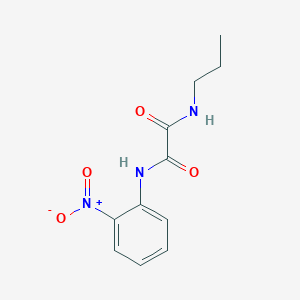
Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, quinoline group, pyrrolidine ring, and methanone group would all contribute to the overall structure.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Wirkmechanismus
Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone acts as a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound also exhibits antioxidant and anti-inflammatory properties, which contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the degradation of acetylcholine neurotransmitter. The compound also exhibits neuroprotective effects and has been shown to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone offers several advantages for lab experiments, including its high yield synthesis, stability, and potency. However, the compound also has limitations, including its poor solubility in water, which can hinder its use in certain experiments.
Zukünftige Richtungen
The potential applications of Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone are vast, and several future directions can be explored. One direction is the development of this compound-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the synthesis of this compound derivatives with improved solubility and potency. Additionally, the use of this compound in material science, such as the development of biosensors, can also be explored.
Conclusion:
This compound, or this compound, is a synthetic compound that has shown promising results in various fields, including medicinal chemistry, drug discovery, and material science. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been extensively studied, and its potential applications are vast.
Synthesemethoden
The synthesis of Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves the reaction of 3-(quinolin-8-yloxy)pyrrolidine and furan-2-carbaldehyde in the presence of a base catalyst. The reaction yields this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
furan-2-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(16-7-3-11-22-16)20-10-8-14(12-20)23-15-6-1-4-13-5-2-9-19-17(13)15/h1-7,9,11,14H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCGWIYVYQSLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2899148.png)
![N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2899150.png)

![ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide](/img/structure/B2899154.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2899155.png)


![3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid](/img/structure/B2899160.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2899163.png)

![3-(cinnamylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2899167.png)
